molecular formula C17H23NO2 B11116646 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

Cat. No.: B11116646
M. Wt: 273.37 g/mol
InChI Key: RWJKYUCIPCHCFJ-UHFFFAOYSA-N
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Description

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Cyclopropylmethoxy Group: This step involves the reaction of a cyclopropylmethanol derivative with the pyrrolidine intermediate.

    Attachment of the Tolyl Group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone can be compared with similar compounds such as:

    Pyrrolidin-1-yl-m-tolyl-acetic acid: This compound shares the pyrrolidine and tolyl groups but differs in the presence of an acetic acid moiety.

    Cyclopropylmethoxy derivatives: Compounds with similar cyclopropylmethoxy groups but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(3-methylphenyl)ethanone

InChI

InChI=1S/C17H23NO2/c1-13-3-2-4-15(9-13)10-17(19)18-8-7-16(11-18)20-12-14-5-6-14/h2-4,9,14,16H,5-8,10-12H2,1H3

InChI Key

RWJKYUCIPCHCFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OCC3CC3

Origin of Product

United States

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